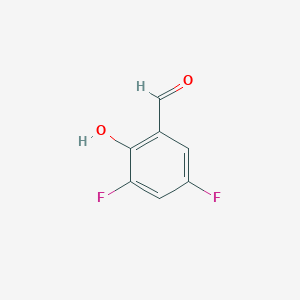

3,5-Difluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSAZWCEHUYVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381421 | |

| Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63954-77-8 | |

| Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Difluoro-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design, process optimization, and quality control.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.1 g/mol | [1] |

| Melting Point | 87-91 °C | [1] |

| Boiling Point | 181.9 ± 35.0 °C (at 760 mmHg) | [1] |

| Physical Form | Solid | [1][2] |

| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals |

| Purity | ≥97% | [1] |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for determining the physical properties of this compound are not explicitly published. However, standard methodologies for aromatic aldehydes can be applied.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[4] For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure. For high-melting solids like this compound, boiling point is determined under specific conditions.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube or an aluminum block.[5][6]

-

Heating: The apparatus is heated gradually. As the temperature approaches the boiling point, a rapid stream of bubbles will emerge from the open end of the capillary tube.[5][6]

-

Observation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Representative Experimental Workflow: Synthesis of a Substituted Hydroxybenzaldehyde

Caption: A representative workflow for the synthesis of a substituted hydroxybenzaldehyde.

This document serves as a foundational guide to the physical properties of this compound. For applications requiring a high degree of precision, experimental verification of these properties is strongly recommended.

References

An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzaldehyde: Structure, Bonding, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical protocols related to 3,5-Difluoro-2-hydroxybenzaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles, data from commercial suppliers, and comparative analysis of analogous structures to offer a detailed profile. It is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄F₂O₂.[1] Its structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1.

The presence of the electron-withdrawing fluorine atoms and the aldehyde group, along with the electron-donating hydroxyl group, significantly influences the electronic and chemical properties of the molecule. The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a key feature, impacting its conformation and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | PubChem[1] |

| Molecular Weight | 158.10 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 87-91 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 181.9 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |

| InChI | InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1C=O)O)F)F | PubChem[1] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. The C-F bonds are strong and polar due to the high electronegativity of fluorine. The hydroxyl and aldehyde groups are situated ortho to each other, which allows for the formation of a strong intramolecular hydrogen bond. This interaction contributes to the planarity of the molecule and influences the chemical shifts observed in NMR spectroscopy.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 3,5-dibromo-2-hydroxybenzaldehyde, suggests that the molecule is likely to be planar with significant intermolecular interactions, such as π–π stacking, in the solid state.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde Proton (-CHO): Singlet, δ 9.8 - 10.5 ppm. - Hydroxyl Proton (-OH): Broad singlet, δ 11.0 - 12.0 ppm (due to intramolecular H-bonding). - Aromatic Protons (Ar-H): Two distinct signals, likely appearing as multiplets or doublets of doublets in the region of δ 7.0 - 7.5 ppm, showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | - Carbonyl Carbon (-CHO): δ 190 - 195 ppm. - Aromatic Carbons (Ar-C): Six distinct signals in the range of δ 110 - 160 ppm. Carbons attached to fluorine will show large C-F coupling constants. The carbon bearing the hydroxyl group (C-OH) and the fluorinated carbons will be significantly deshielded. |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad band, 3100 - 3300 cm⁻¹ (indicative of hydrogen bonding). - C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹. - C=O Stretch (Aldehyde): Strong band, 1650 - 1680 cm⁻¹. - C=C Stretch (Aromatic): 1580 - 1620 cm⁻¹. - C-F Stretch: Strong bands, 1100 - 1300 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z 158. - Major Fragments: m/z 157 ([M-H]⁺), m/z 129 ([M-CHO]⁺). |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic approach and standard analytical methodologies can be outlined based on established organic chemistry procedures for analogous compounds.

Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be approached through the formylation of 2,4-difluorophenol. The Reimer-Tiemann reaction is a common method for the ortho-formylation of phenols.[3]

Reaction Scheme:

Figure 1: Generalized synthetic pathway for this compound.

Procedure:

-

Deprotonation: 2,4-Difluorophenol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding phenoxide.

-

Formylation: Chloroform is added to the solution, and the mixture is heated. The in-situ generated dichlorocarbene reacts with the phenoxide, primarily at the ortho position, to form a dichloromethyl-substituted intermediate.

-

Hydrolysis and Acidification: The reaction mixture is then hydrolyzed and acidified, which converts the dichloromethyl group into an aldehyde, yielding this compound.

-

Purification: The product can be purified by techniques such as steam distillation, followed by extraction and recrystallization or column chromatography.

Analytical Workflow

The characterization of synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.

Figure 2: Logical workflow for the analysis and characterization of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters would be employed. 2D NMR experiments like COSY and HSQC could be used for unambiguous assignment of proton and carbon signals.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if the sample is an oil.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ and analyze the characteristic absorption bands.

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

-

Melting Point Determination:

-

Procedure: Use a standard melting point apparatus to determine the melting range of the purified solid. A sharp melting range is indicative of high purity.

-

Conclusion

This compound is a valuable building block in organic synthesis. While detailed experimental data is not widely published, this guide provides a thorough overview of its chemical structure, bonding, and predicted analytical characteristics based on established chemical principles and data from analogous compounds. The provided generalized experimental protocols for synthesis and analysis offer a solid foundation for researchers working with this compound. Further research to publish detailed experimental spectroscopic and crystallographic data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde from 2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3,5-Difluoro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the commercially available starting material, 2,4-difluorophenol.

The core of this guide focuses on a highly regioselective ortho-formylation methodology. While various classical formylation methods such as the Reimer-Tiemann and Duff reactions are known for phenols, they often suffer from moderate yields and a lack of regioselectivity. The magnesium-mediated ortho-formylation, however, offers a robust and selective alternative for the preparation of substituted salicylaldehydes.[1] This method is particularly advantageous as it generally provides exclusive ortho-formylation, which is critical for the synthesis of the target molecule.[1]

The proposed synthesis is based on the well-established magnesium-mediated formylation of phenols, which has been successfully applied to a range of substituted phenols, including those with halogen substituents.[1]

Proposed Synthetic Pathway: Magnesium-Mediated ortho-Formylation

The recommended synthetic strategy for the preparation of this compound from 2,4-difluorophenol is the magnesium-mediated ortho-formylation. This method involves the in-situ formation of a magnesium phenoxide, which then directs the formylation to the position adjacent to the hydroxyl group.

The reaction proceeds via the deprotonation of 2,4-difluorophenol using a magnesium base, followed by the introduction of a formyl group using paraformaldehyde. The electron-withdrawing nature of the fluorine atoms on the aromatic ring influences the reactivity, though halogen-substituted phenols are generally good substrates for this reaction.

Caption: Proposed reaction pathway for the synthesis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorophenol | - |

| Key Reagents | Magnesium Chloride (anhydrous), Triethylamine, Paraformaldehyde | [1] |

| Solvent | Tetrahydrofuran (anhydrous) | [1] |

| Reaction Temperature | Reflux (approx. 66 °C in THF) | [1] |

| Reaction Time | 2-4 hours | [1] |

| Estimated Yield | 60-80% | Based on analogous reactions |

| Product Formula | C₇H₄F₂O₂ | - |

| Product Molar Mass | 158.10 g/mol | - |

Detailed Experimental Protocol

This protocol is adapted from a well-documented procedure for the ortho-formylation of 2-bromophenol and is expected to be applicable to 2,4-difluorophenol with minor modifications.[1]

Materials:

-

2,4-Difluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa is purged with argon or nitrogen gas to establish an inert atmosphere.

-

Addition of Reagents: To the flask, add anhydrous magnesium chloride (2.0 equivalents) and solid paraformaldehyde (3.0 equivalents). Maintain a slight positive pressure of the inert gas.

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add triethylamine (2.0 equivalents) dropwise via syringe. Stir the resulting mixture for 10 minutes at room temperature.

-

Addition of Starting Material: Add 2,4-difluorophenol (1.0 equivalent) dropwise via syringe to the reaction mixture.

-

Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask. Transfer the organic phase to a separatory funnel.

-

Extraction and Washing: Wash the organic layer successively with 1 N HCl (three times) and water (three times).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: A summary of the experimental workflow.

Reaction Mechanism and Regioselectivity

The high ortho-selectivity of the magnesium-mediated formylation is attributed to the formation of a chelate intermediate. The magnesium ion coordinates with both the phenoxide oxygen and the oxygen of formaldehyde, bringing the formylating agent in close proximity to the ortho position of the aromatic ring. This directed metalation facilitates the electrophilic aromatic substitution preferentially at the carbon adjacent to the hydroxyl group.

The electron-withdrawing fluorine atoms at the C2 and C4 positions of the starting phenol decrease the nucleophilicity of the aromatic ring. However, the strong directing effect of the magnesium-phenoxide complex is generally sufficient to overcome this deactivation and achieve formylation at the sterically accessible ortho position (C6).

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3,5-Difluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, coupled with the reactive aldehyde functionality, make it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its core functional groups, reactivity, and key applications, supported by experimental data and protocols for its utilization.

Core Functional Groups and Their Influence on Reactivity

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the aldehyde, the hydroxyl group, and the fluorine substituents on the aromatic ring.

-

Aldehyde Group (-CHO): This group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and can participate in various carbon-carbon bond-forming reactions. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing nature of the fluorine atoms.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can participate in O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution, although the strong deactivating effect of the fluorine atoms mitigates this influence. The proximity of the hydroxyl group to the aldehyde (ortho position) allows for intramolecular hydrogen bonding and facilitates the formation of stable metal chelates with Schiff bases derived from it.

-

Fluorine Atoms (-F): The two fluorine atoms at positions 3 and 5 are strongly electron-withdrawing, which has several consequences for the molecule's reactivity. They increase the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon. They also deactivate the benzene ring towards electrophilic aromatic substitution.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.10 g/mol | |

| CAS Number | 63954-77-8 | [1] |

| Melting Point | 87-91 °C | [2] |

| Boiling Point | 181.9 ± 35.0 °C at 760 mmHg | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically >97% | [1] |

Table 1: Physical and Chemical Properties of this compound.

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched resources. The following data for the related compound 3-fluoro-2-hydroxybenzaldehyde is provided for comparative purposes. Researchers should perform their own analytical characterization.

| Spectroscopic Data for 3-Fluoro-2-hydroxybenzaldehyde | |

| IR Spectrum | An IR spectrum is available for 3-fluoro-2-hydroxybenzaldehyde, which would show characteristic peaks for the O-H, C-H (aromatic and aldehydic), C=O, and C-F bonds. |

| ¹H NMR Spectrum | Would show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons, with splitting patterns influenced by the fluorine atom. |

| ¹³C NMR Spectrum | Would exhibit signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbon bearing the hydroxyl group. |

Table 2: Reference Spectroscopic Data for the Analogous Compound 3-Fluoro-2-hydroxybenzaldehyde.

Key Reactions and Reactivity Profile

The primary reactivity of this compound centers around the aldehyde functional group, most notably in the formation of Schiff bases.

Schiff Base Formation

The condensation reaction with primary amines is a cornerstone of the reactivity of this aldehyde, leading to the formation of Schiff bases (imines). These compounds are versatile ligands capable of coordinating with a variety of metal ions to form stable complexes.

References

Spectroscopic Analysis of 3,5-Difluoro-2-hydroxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-2-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document presents predicted and exemplary spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on established principles of NMR, IR, and Mass Spectrometry, and by comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 | s | - | -OH |

| ~9.8 | s | - | -CHO |

| ~7.2 | ddd | ~9.0, 2.5, 2.5 | H-6 |

| ~7.0 | ddd | ~9.0, 2.5, 2.5 | H-4 |

Note: The chemical shifts are predictions and may vary based on experimental conditions. The phenolic proton (-OH) chemical shift can be highly variable and may broaden or exchange with D₂O. The aromatic protons (H-4 and H-6) are expected to show coupling to both fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~155 (dd) | C-F (C-3) |

| ~153 (dd) | C-F (C-5) |

| ~150 (d) | C-OH (C-2) |

| ~120 (d) | C-CHO (C-1) |

| ~115 (dd) | C-H (C-6) |

| ~110 (dd) | C-H (C-4) |

Note: The chemical shifts are predictions. Carbons attached to fluorine will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling.

Table 3: Exemplary IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2900 - 2800 | Weak | C-H stretch (aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1580 | Medium | C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1200 - 1100 | Strong | C-F stretch |

Note: The presence of strong electron-withdrawing fluorine atoms may shift the C=O and O-H stretching frequencies compared to unsubstituted 2-hydroxybenzaldehyde.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M-H]⁺ |

| 129 | Moderate | [M-CHO]⁺ |

| 101 | Low | [M-CHO-CO]⁺ |

Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be prominent. Fragmentation will likely involve the loss of the formyl radical (-CHO) and subsequent loss of carbon monoxide (CO).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

Acquire the FID.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.[1]

-

The solution should be free of any particulate matter. If necessary, filter the solution.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe can be used.

-

Set the ion source to the electron ionization (EI) mode.

-

The ion source temperature is typically set between 200-250 °C.

-

-

Data Acquisition:

-

Inject the sample into the instrument. If using GC-MS, the sample will be vaporized in the injection port and separated on the GC column before entering the mass spectrometer.

-

The molecules are ionized and fragmented in the ion source.

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility of 3,5-Difluoro-2-hydroxybenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Difluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of significant interest in the synthesis of biologically active compounds and advanced materials. Its physicochemical properties, particularly its solubility in various organic solvents, are fundamental parameters that influence reaction kinetics, purification strategies, and the formulation of final products. The presence of both a hydroxyl and an aldehyde group, along with two fluorine atoms, imparts a unique polarity and potential for hydrogen bonding, making its solubility behavior complex and solvent-dependent.

A thorough literature search indicates a lack of publicly available, quantitative solubility data for this compound. Therefore, this guide focuses on providing detailed, robust experimental protocols to enable researchers to determine its solubility in solvents relevant to their specific applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Appearance | Solid |

| Melting Point | 87-91 °C |

| Boiling Point | 181.9 ± 35.0 °C at 760 mmHg |

| CAS Number | 63954-77-8 |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the thermodynamic properties of a solute in a solvent. The most widely accepted method for this is the isothermal saturation method, also known as the shake-flask method.[1][2] This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute. The following sections detail the isothermal saturation method followed by three common analytical techniques for quantification: gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Isothermal Saturation Method (Shake-Flask)

This is the foundational step for all subsequent analytical methods.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully collect a sample of the supernatant (the clear, saturated solution) for analysis. This is typically done using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.[2]

References

Safety and handling precautions for 3,5-Difluoro-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-hydroxybenzaldehyde

This document provides comprehensive safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a fluorinated benzaldehyde derivative used in the synthesis of various chemical compounds, including organometallic ligands and heterocyclic molecules.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | This compound | |

| CAS Number | 63954-77-8 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.1 g/mol | |

| Physical State | Solid | [1] |

| Melting Point | 87 - 91 °C | [1] |

| Purity | 98% |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand the associated risks before handling.

GHS Classification:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

GHS Label Elements:

Hazard Statements:

NFPA Ratings:

-

Health Hazard : 3 - Short exposure could cause serious temporary or residual injury.[1]

-

Fire Hazard : 0 - Materials that will not burn.[1]

-

Reactivity : 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]

Experimental Safety Protocols

The following protocols are derived from standard safety data sheets and are mandatory for handling this compound.

First-Aid Measures

-

General Advice : Show the Safety Data Sheet (SDS) to the attending medical professional. First responders should protect themselves.[3]

-

If Inhaled : Remove the person to fresh air and ensure they are comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation develops and persists, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing.[1] Seek immediate medical attention.[1]

-

If Swallowed : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]

Accidental Release Measures

-

Personal Precautions : Evacuate the area. Do not attempt to handle the spill without suitable protective equipment.[1] Avoid breathing dust and contact with the substance.[4] Ensure adequate ventilation.

-

Environmental Precautions : Prevent the substance from entering drains, sewers, or public waters.[1][4]

-

Methods for Cleaning Up :

Handling, Storage, and Disposal

Proper handling and storage are essential to minimize risk.

Safe Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eye wash stations and safety showers must be available in the immediate vicinity of potential exposure.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield (CFR 1910.133).[1]

-

Hand Protection : Wear appropriate protective gloves (CFR 1910.138).[1]

-

Skin and Body Protection : Wear suitable protective clothing and safety shoes (CFR 1910.136).[1]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator (CFR 1910.134).[1]

-

-

Hygiene Measures : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the product and before breaks.[1][3]

Storage Conditions

-

Technical Measures : Store in compliance with applicable regulations.[1]

-

Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The substance is air-sensitive; store under an inert gas like nitrogen.[1][5]

-

Incompatible Materials : Keep away from strong oxidizing agents.[1]

-

Packaging : Keep in the original container.

Disposal

-

Waste Treatment : Dispose of the substance and its container at an authorized hazardous waste disposal facility.[1] An incinerator equipped with an afterburner and flue gas scrubber is recommended.[1] Do not allow it to be released into the environment.[5]

Stability and Reactivity

-

Reactivity : The product is stable under normal handling and storage conditions.[1]

-

Chemical Stability : Stable under recommended storage conditions.[1]

-

Conditions to Avoid : Keep away from heat, sparks, open flames, and direct sunlight.[1][5] Avoid dust formation.[5]

-

Incompatible Materials : Strong oxidizing agents and strong bases.[1][5]

-

Hazardous Decomposition Products : Under fire conditions, thermal decomposition can generate carbon oxides and hydrogen fluoride.[1]

Safe Handling Workflow

The following diagram illustrates the lifecycle of handling this compound in a research setting.

Caption: Workflow for safe handling of this compound.

References

The Enigmatic Mechanistic Profile of 3,5-Difluoro-2-hydroxybenzaldehyde: A Technical Overview for Researchers

An In-Depth Exploration of Potential Biological Activities and Mechanisms of Action Based on Structural Analogs

Abstract

3,5-Difluoro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, presents a compelling yet understudied profile for researchers in drug discovery and chemical biology. While direct experimental evidence delineating its mechanism of action in biological systems is currently limited, its structural similarity to a class of bioactive salicylaldehyde derivatives allows for the formulation of well-grounded hypotheses regarding its potential therapeutic effects. This technical guide synthesizes the known biological activities of structurally related compounds to infer the probable mechanistic pathways influenced by this compound. We explore potential anti-inflammatory, anticancer, and enzyme-inhibitory activities, providing detailed experimental protocols for future investigations and visualizing the implicated signaling pathways. This document serves as a foundational resource for scientists poised to unravel the therapeutic potential of this intriguing molecule.

Introduction

Salicylaldehyde and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer and anti-inflammatory effects. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two fluorine atoms at the 3 and 5 positions of the 2-hydroxybenzaldehyde scaffold suggests that this compound could exhibit unique and potent biological effects. This guide provides a comprehensive overview of the plausible mechanisms of action of this compound by examining the established activities of its structural analogs.

Potential Mechanisms of Action and Key Signaling Pathways

Based on the literature for analogous compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity via NF-κB Inhibition

A prominent mechanism of action for salicylates and their derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of the inflammatory response.

Proposed NF-κB Inhibition Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity through Modulation of Cell Signaling and Enzyme Inhibition

Substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The anticancer activity could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.

Potential Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

Phenolic compounds have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is crucial during embryonic development and can be aberrantly activated in several cancers.[7][8]

Hypothesized Sonic Hedgehog Pathway Modulation

Caption: Hypothesized modulation of the Sonic Hedgehog signaling pathway.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available in the public domain. The following table summarizes data from structurally similar compounds to provide a reference for potential efficacy.

| Compound | Biological Activity | Assay | Cell Line / Target | IC50 / EC50 | Reference |

| Salicylaldehyde Benzoylhydrazone Derivatives | Anticancer | MTT Assay | Leukemic cell lines | Low µM to nM range | [9] |

| Fluorinated 3,4-dihydroxychalcones (Salicylaldehyde derivatives) | 5-Lipoxygenase Inhibition | Enzyme Assay | Rat Basophil Leukemia (RBL-1) cells | Not specified | [10] |

| Substituted Benzaldehydes | Cytotoxicity | MTT Assay | Various cancer cell lines (OVCAR-8, SF-295, HCT-116, HL-60) | 0.36 to 4.75 µg/mL | [5] |

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability.[11][12][13][14]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

Caption: A simplified workflow for the MTT cell viability assay.

Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme target.[15][16][17][18]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In each well, add the assay buffer, the compound at various concentrations, and the enzyme. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Monitor Reaction: Measure the product formation or substrate depletion over time by monitoring the change in absorbance or fluorescence.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.[19][20][21][22]

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-IκBα, IκBα, p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Silico Target Prediction

Given the absence of empirical data, in silico methods can provide valuable initial insights into the potential biological targets of this compound.[23][24][25] Various computational tools and databases can predict protein targets based on the chemical structure of a small molecule. These predictions can help prioritize experimental validation efforts.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the evidence from structurally related compounds strongly suggests its potential as a modulator of key biological pathways, particularly in the contexts of inflammation and cancer. This technical guide provides a foundational framework for initiating research into this promising compound. Future studies should focus on a systematic evaluation of its effects on the NF-κB and Shh signaling pathways, comprehensive screening against a panel of cancer cell lines, and identification of its direct molecular targets. Such investigations will be crucial in unlocking the therapeutic potential of this compound.

References

- 1. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. benchchem.com [benchchem.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scholarworks.umass.edu [scholarworks.umass.edu]

- 25. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Fluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Fluorinated benzaldehydes, in particular, are versatile building blocks in the synthesis of a wide array of pharmacologically active compounds and advanced materials.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of these crucial synthetic intermediates, detailing the seminal reactions that enabled their creation and presenting the experimental foundations upon which their modern applications are built.

Early Developments in Aromatic Fluorination: The Dawn of a New Field

The journey to fluorinated benzaldehydes began with the broader challenge of introducing fluorine into aromatic rings. Early organofluorine chemistry was fraught with difficulties due to the extreme reactivity of elemental fluorine.[4] However, the late 19th and early 20th centuries saw the pioneering work that would lay the groundwork for the synthesis of these valuable compounds.

A pivotal moment in organofluorine chemistry arrived in 1862 when Alexander Borodin reported the synthesis of benzoyl fluoride from benzoyl chloride and potassium bifluoride. This reaction was a landmark, demonstrating the feasibility of halogen exchange for the formation of a carbon-fluorine bond on an aromatic acyl group.

The Balz-Schiemann Reaction: A Breakthrough in Aromatic Fluorination

The first widely applicable and reliable method for the introduction of a fluorine atom into an aromatic ring was the Balz-Schiemann reaction , discovered in 1927 by German chemists Günther Balz and Günther Schiemann.[5][6] This reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate intermediate.[5][6]

The Balz-Schiemann reaction was a significant advancement as it provided a controlled method for aromatic fluorination, avoiding the hazardous conditions of direct fluorination.[5] This discovery opened the door for the synthesis of a wide variety of fluoroaromatic compounds, which would eventually include fluorinated benzaldehydes.

Experimental Protocol: The Balz-Schiemann Reaction

While the original 1927 publication by Balz and Schiemann provides the foundational methodology, the following is a generalized experimental protocol representative of the classic Balz-Schiemann reaction:

Step 1: Diazotization

-

An aromatic amine is dissolved in an aqueous solution of a non-oxidizing acid, typically hydrochloric acid.

-

The solution is cooled to between 0 and 5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

The completion of the diazotization is monitored, often by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Formation of the Diazonium Tetrafluoroborate Salt

-

A cold aqueous solution of fluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄) is added to the diazonium salt solution.

-

The corresponding aryl diazonium tetrafluoroborate often precipitates from the solution and can be collected by filtration.

Step 3: Thermal Decomposition

-

The isolated and dried diazonium tetrafluoroborate salt is gently heated.

-

The salt decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

-

The resulting aryl fluoride is then purified, typically by distillation or recrystallization.

Early Synthesis of a Fluorinated Benzaldehyde: The Gattermann-like Reaction

One of the earliest documented syntheses of a fluorinated benzaldehyde appeared in a 1932 publication in the Journal für Praktische Chemie. The paper described the synthesis of 3-fluoro-4-ethoxybenzaldehyde using a Gattermann-like reaction.[4] This provided concrete evidence that the formylation of a fluorinated aromatic precursor was a viable synthetic route.

The Gattermann reaction and its variant, the Gattermann-Koch reaction, are classic methods for the formylation of aromatic compounds.[1][7] The Gattermann-Koch reaction, developed by Ludwig Gattermann and Julius Arnold Koch, utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst to introduce a formyl group onto an aromatic ring.[1][7]

Logical Workflow for Gattermann-like Synthesis of Fluorinated Benzaldehydes

Caption: Gattermann-like synthesis of fluorinated benzaldehydes.

Halogen Exchange (Halex) Reactions

Another significant pathway to fluorinated benzaldehydes is through nucleophilic aromatic substitution, specifically halogen exchange (Halex) reactions. In this method, a chloro- or bromo-substituted benzaldehyde is treated with a fluoride salt, typically potassium fluoride, to replace the halogen with fluorine. These reactions are often carried out at high temperatures in aprotic polar solvents. The presence of an electron-withdrawing group, such as the aldehyde functionality, activates the aromatic ring towards nucleophilic attack, facilitating the halogen exchange.

Quantitative Data from Halogen Exchange Reactions

The following table summarizes representative data for the synthesis of fluorobenzaldehydes via halogen exchange reactions.

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide / Nitrobenzene | 210 | 80.9 | [8] |

| 2,6-Dichlorobenzaldehyde | KF | Phase transfer catalyst / Nitrobenzene | 160-190 | - | [8] |

Modern Synthetic Developments

While the Balz-Schiemann, Gattermann, and Halex reactions represent the historical foundations for the synthesis of fluorinated benzaldehydes, modern organic chemistry has seen the development of more sophisticated and efficient methods. These include advancements in catalysis, the use of novel fluorinating agents, and the development of milder reaction conditions. The strategic importance of fluorinated benzaldehydes in drug discovery continues to drive innovation in their synthesis.[1]

Signaling Pathway Implication: Fluorinated Compounds in Drug Discovery

The utility of fluorinated benzaldehydes is often realized in the synthesis of drug candidates that target specific biological signaling pathways. The incorporation of fluorine can enhance the binding affinity of a ligand to its receptor or enzyme, as well as improve its metabolic stability, leading to a more effective therapeutic agent.

Caption: Role of fluorinated compounds in modulating signaling pathways.

Conclusion

The history of fluorinated benzaldehydes is a testament to the ingenuity and perseverance of chemists in overcoming significant synthetic challenges. From the early breakthroughs in aromatic fluorination with the Balz-Schiemann reaction to the strategic application of formylation and halogen exchange reactions, the development of reliable synthetic routes to these compounds has had a profound impact on medicinal chemistry and materials science. The foundational experimental work detailed in this guide provides a crucial understanding for researchers and scientists working to leverage the unique properties of fluorine in the design of next-generation molecules.

References

- 1. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Nitro Chromene using 3,5-Difluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6,8-difluoro-2-aryl-3-nitro-2H-chromene derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The protocol details a straightforward and efficient method starting from 3,5-Difluoro-2-hydroxybenzaldehyde and various β-nitrostyrenes.

Introduction

Chromene moieties are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] The introduction of a nitro group and fluorine atoms into the chromene scaffold can profoundly influence the molecule's physicochemical properties and pharmacological effects. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Nitrochromenes, in particular, have demonstrated promising potential as anticancer and antimicrobial agents.[1][4] Halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria.[1]

This application note describes a reliable protocol for the synthesis of 6,8-difluoro-3-nitro-2H-chromene derivatives and highlights their potential applications in drug development.

Synthesis of 6,8-Difluoro-2-aryl-3-nitro-2H-chromene

The synthesis proceeds via a domino oxa-Michael/aldol condensation reaction between this compound and a substituted β-nitrostyrene. This reaction is typically catalyzed by a base.

Reaction Scheme:

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 6,8-difluoro-2-aryl-3-nitro-2H-chromene.

Materials and Equipment:

-

This compound

-

Substituted β-nitrostyrene (e.g., (E)-1-(4-bromophenyl)-2-nitroethene)

-

Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Solvent (e.g., Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the substituted β-nitrostyrene (1.0 mmol).

-

Catalyst Addition: Add the catalyst, for example, DABCO (0.2 mmol), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) and determine its melting point.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Halogenated 2-Aryl-3-nitro-2H-chromenes

| Entry | Salicylaldehyde Derivative | β-Nitrostyrene Derivative | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 5-Fluorosalicylaldehyde | (E)-1-phenyl-2-nitroethene | DABCO | Acetonitrile | 3 | 50 |

| 2 | 5-Chlorosalicylaldehyde | (E)-1-(4-bromophenyl)-2-nitroethene | DABCO | Acetonitrile | 2.5 | 70 |

| 3 | 3,5-Dichlorosalicylaldehyde | (E)-1-phenyl-2-nitroethene | DABCO | Acetonitrile | 4 | 47 |

Data is representative and based on similar reported syntheses.[1]

Table 2: Spectroscopic Data for a Representative Halogenated 2-Aryl-3-nitro-2H-chromene (6-Chloro-2-(4-bromophenyl)-3-nitro-2H-chromene) [5]

| Data Type | Description |

| Melting Point | 157.7–158.1 °C |

| HRMS (ESI+) | [M]⁺ calcd. for C₁₅H₈BrCl₂NO₃, 398.9083; found, 398.9078 |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (s, 1H, CH), 7.47 (d, J = 8.6 Hz, 2H, 2 x CH), 7.37 (d, J = 2.4 Hz, 1H, CH), 7.23 (s, 1H, CH), 7.23 (d, J = 8.1 Hz, 2H, 2 x CH), 6.65 (s, 1H, CH) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.7, 142.4, 133.7, 134.7, 132.2, 128.4, 127.9, 127.7, 127.6, 124.1, 123.6, 120.2, 73.9 ppm |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of 6,8-difluoro-2-aryl-3-nitro-2H-chromene.

Potential Signaling Pathway Inhibition

Caption: A plausible signaling pathway inhibited by fluorinated nitro chromenes in cancer cells.

Applications in Drug Development

Derivatives of 6,8-difluoro-3-nitro-2H-chromene are of significant interest to researchers in drug development for several reasons:

-

Anticancer Activity: The presence of the nitro group and fluorine atoms can enhance the cytotoxic activity of the chromene scaffold against various cancer cell lines.[2][3][6] These compounds may act through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Properties: Halogenated nitrochromenes have demonstrated potent antibacterial activity, including against multidrug-resistant strains of bacteria such as Staphylococcus aureus.[1] The difluoro substitution pattern may contribute to improved efficacy and a favorable pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: This class of compounds serves as an excellent platform for SAR studies. By systematically modifying the aryl substituent at the 2-position and exploring other substitutions on the chromene ring, researchers can optimize the biological activity and selectivity of these molecules for specific therapeutic targets.

Conclusion

The synthesis of 6,8-difluoro-2-aryl-3-nitro-2H-chromenes from this compound represents a valuable route to novel compounds with significant potential in drug discovery. The straightforward synthetic protocol, coupled with the promising biological activities of this scaffold, makes it an attractive area for further investigation by researchers in medicinal chemistry and pharmacology.

References

- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 3,5-Difluoro-2-hydroxybenzaldehyde as a Precursor for IRE-1α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Difluoro-2-hydroxybenzaldehyde as a starting material for the synthesis of potent and selective inhibitors of the Inositol-requiring enzyme 1α (IRE-1α), a key mediator of the Unfolded Protein Response (UPR). Detailed protocols for the synthesis and evaluation of these inhibitors are provided to facilitate research and development in this critical area of drug discovery.

Introduction to IRE-1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. Perturbations in ER homeostasis can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE-1α is a primary sensor of ER stress, possessing both kinase and endoribonuclease (RNase) activities. Upon activation, IRE-1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE-1α signaling can switch from a pro-survival to a pro-apoptotic response. Chronic IRE-1α activation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.

This compound: A Privileged Scaffold for IRE-1α Inhibitors

Salicylaldehyde derivatives have emerged as a promising class of IRE-1α RNase inhibitors. The hydroxy and aldehyde functional groups of the salicylaldehyde core are critical for binding to the active site of the IRE-1α RNase domain. Specifically, this compound offers a unique starting point for the synthesis of novel IRE-1α inhibitors. The fluorine substitutions at the 3 and 5 positions of the phenyl ring can enhance the molecule's binding affinity, metabolic stability, and cell permeability, key properties for effective drug candidates.

Structure-activity relationship (SAR) studies have shown that modifications to the salicylaldehyde scaffold can significantly impact inhibitory potency and selectivity. The general structure of these inhibitors often involves the condensation of the aldehyde group with a hydrazide to form a hydrazone.

Quantitative Data of a Representative Inhibitor

The following table summarizes the inhibitory activity of a representative IRE-1α inhibitor, a salicylaldehyde isonicotinoyl hydrazone analog, which can be synthesized from a salicylaldehyde precursor. While specific data for a this compound derivative is not publicly available in the searched literature, the data for a related compound illustrates the potential potency of this class of inhibitors.

| Compound Class | Target | Assay Type | IC50 (µM) | Reference |

| Salicylaldehyde Isonicotinoyl Hydrazone Analog | IRE-1α RNase | in vitro enzymatic assay | 0.226 | [1] |

Experimental Protocols

Protocol 1: Synthesis of a this compound Isonicotinoyl Hydrazone

This protocol describes a general method for the synthesis of a salicylaldehyde isonicotinoyl hydrazone, which can be adapted for this compound.

Materials:

-

This compound

-

Isonicotinic acid hydrazide (Isoniazid)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve 1.0 equivalent of isonicotinic acid hydrazide in a minimal amount of warm ethanol.

-

Add the isonicotinic acid hydrazide solution to the this compound solution with continuous stirring.

-

Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add cold distilled water to the solution until a solid precipitates out.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro IRE-1α RNase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds on the RNase activity of IRE-1α.

Materials:

-

Recombinant human IRE-1α protein (cytoplasmic domain)

-

Fluorescently labeled XBP1 mRNA substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂)

-

Synthesized inhibitor compound dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well microplate, add the assay buffer.

-

Add the inhibitor compound at various concentrations to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

-

Add the recombinant IRE-1α protein to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescently labeled XBP1 mRNA substrate to all wells.

-

Monitor the cleavage of the fluorescent substrate over time using a fluorescence plate reader (e.g., by measuring the change in fluorescence polarization or FRET).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: The IRE-1α signaling pathway under ER stress.